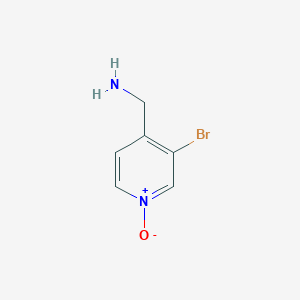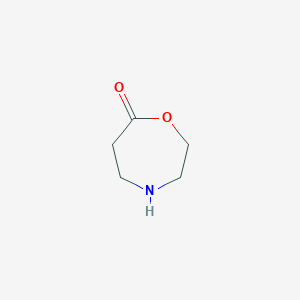
1,4-Oxazepan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxazepan-7-one is a heterocyclic compound that belongs to the oxazepane family. This compound is characterized by a seven-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Oxazepan-7-one can be synthesized through various methods. One notable method involves the copper-catalyzed [3+2] cycloaddition with concomitant annulation. This reaction involves the intramolecular nucleophilic addition to N-sulfonylketenimine, resulting in the formation of 1,4-diaryl oxazepan-7-one . Another method includes the organocatalytic ring-opening polymerization of N-acylated-1,4-oxazepan-7-one monomers, produced from N-acylated-4-piperidones using the Baeyer–Villiger oxidation reaction .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes such as the copper-catalyzed cascade reactions and organocatalytic polymerization methods. These methods are favored due to their efficiency and ability to produce high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions: 1,4-Oxazepan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazepane derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various oxazepane derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,4-Oxazepan-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex molecules and polymers.
Mechanism of Action
The mechanism of action of 1,4-oxazepan-7-one involves its interaction with specific molecular targets and pathways. For instance, as a dopamine D4 receptor ligand, it binds to the receptor and modulates its activity, leading to various physiological effects. Similarly, as an inhibitor of enzymes like nitric oxide synthase, it interferes with the enzyme’s activity, thereby affecting the production of nitric oxide .
Comparison with Similar Compounds
1,4-Oxazepan-5-one: Another oxazepane derivative with similar structural features but different biological activities.
1,4-Diazepan-7-one: A compound with a similar ring structure but containing two nitrogen atoms instead of one oxygen and one nitrogen.
Uniqueness: 1,4-Oxazepan-7-one is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties. Its diverse applications in various fields further highlight its uniqueness compared to other similar compounds .
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
115.13 g/mol |
IUPAC Name |
1,4-oxazepan-7-one |
InChI |
InChI=1S/C5H9NO2/c7-5-1-2-6-3-4-8-5/h6H,1-4H2 |
InChI Key |
PCUGQHODKXNTRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12977595.png)

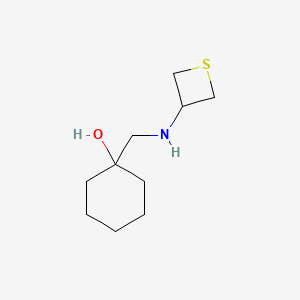
![(5-Oxaspiro[3.5]nonan-8-yl)methanamine](/img/structure/B12977612.png)
![ethyl 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B12977628.png)
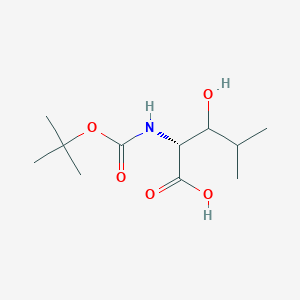

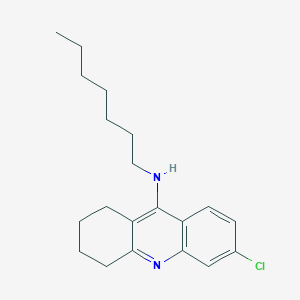
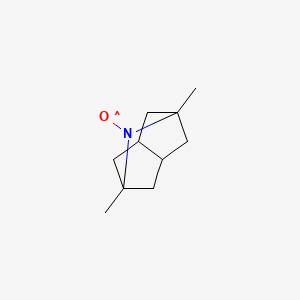
![7-Chloro-5-(6-(2-chlorobenzyl)pyridin-2-yl)thiazolo[4,5-d]pyrimidine](/img/structure/B12977650.png)
![[2-(5-Ethyl-imidazol-1-yl)-1-hydroxy-1-phosphono-ethyl]-phosphonic acid](/img/structure/B12977653.png)
![2-Methylthiazolo[4,5-d]pyrimidine](/img/structure/B12977662.png)

